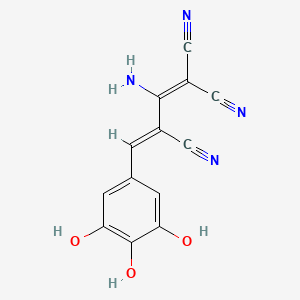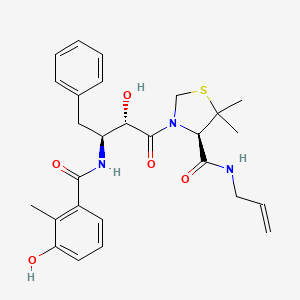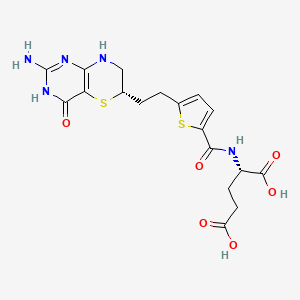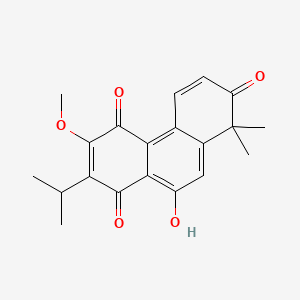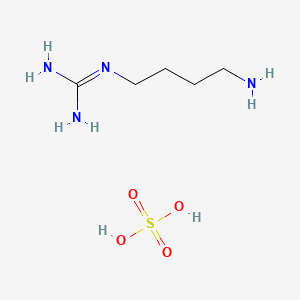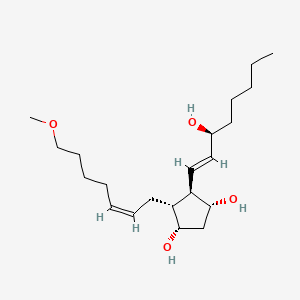
Alinidine
Overview
Description
Alinidine is a chemical compound known for its role as a negative chronotrope, meaning it reduces heart rate. It was developed in the 1970s and 1980s and is recognized for its ability to inhibit the pacemaker current by altering the maximal channel conductance and voltage threshold . This compound’s chemical formula is C12H13Cl2N3, and it has a molar mass of 270.16 g/mol .
Mechanism of Action
Target of Action
Alinidine primarily targets the pacemaker current in the heart . It acts as a negative chronotrope , meaning it reduces the heart rate .
Mode of Action
This compound works by inhibiting the pacemaker current . It achieves this by altering the maximal channel conductance and the voltage threshold . This results in a decrease in heart rate .
Biochemical Pathways
It is known that this compound has a blocking effect oncalcium channels and potassium channels . This could potentially affect a variety of biochemical pathways, particularly those involving ion transport and cellular excitability.
Result of Action
The primary result of this compound’s action is a reduction in heart rate, or bradycardia . This is achieved through its inhibitory effect on the pacemaker current . Additionally, this compound causes elongation of repolarization after an action potential .
Biochemical Analysis
Biochemical Properties
Alinidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the pacemaker current by altering the maximal channel conductance and the voltage threshold . Additionally, this compound has a blocking effect on calcium channels and potassium channels, which contributes to its bradycardic action . The compound also causes elongation of repolarization after an action potential .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by reducing the heart rate without interacting with beta-adrenergic receptors . This reduction in heart rate is achieved by inhibiting the pacemaker current in the sinoatrial node . This compound’s impact on cell signaling pathways includes altering the maximal channel conductance and voltage threshold, which affects the overall cardiac function . It does not significantly affect respiratory function in patients with bronchial hypersensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a sinus node inhibitor. It does not interact with beta-adrenergic receptors but instead inhibits the pacemaker current by altering the maximal channel conductance and voltage threshold . This inhibition leads to a reduction in heart rate and myocardial oxygen consumption . This compound also blocks calcium and potassium channels, contributing to its overall effect on cardiac function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is absorbed and metabolized differently in humans and animals. In humans, the drug is excreted via the kidneys within 12 hours, almost entirely in its unchanged form . In dogs, this compound is metabolized extensively, with seven different metabolites identified . The stability and degradation of this compound in laboratory settings indicate that it has a relatively short half-life in humans but a more prolonged presence in dogs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving beagle dogs, this compound was administered intravenously and orally, showing complete absorption in both cases . The drug’s effects were dose-dependent, with higher doses leading to more significant reductions in heart rate and myocardial oxygen consumption . At high doses, this compound can cause adverse effects such as heart failure in some patients .
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidation, hydroxylation, and cleavage of its imidazolin and allylic moieties . These metabolic processes result in the formation of various metabolites, which are excreted primarily through the kidneys in humans and dogs . The metabolic pathways of this compound do not produce Clonidine, a predicted metabolite, indicating a unique metabolic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Following oral and intravenous administration, this compound is absorbed and distributed in the blood plasma, with maximum levels recorded 45 minutes after oral administration in humans . The drug is then excreted via the kidneys, with a significant portion remaining unchanged . In dogs, this compound shows a delayed urinary excretion, indicating differences in transport and distribution between species .
Subcellular Localization
The subcellular localization of this compound involves its interaction with specific cellular compartments. This compound targets the sinoatrial node in the heart, where it inhibits the pacemaker current . This targeting is crucial for its bradycardic action, as it directly affects the heart’s pacemaker cells . The compound’s localization and activity are influenced by its ability to block calcium and potassium channels, which are essential for cardiac function .
Preparation Methods
The synthesis of Alinidine involves several steps, starting with the preparation of the core imidazoline structure. The synthetic route typically includes the following steps:
Formation of the Imidazoline Ring: This involves the reaction of an appropriate diamine with a suitable aldehyde or ketone under acidic conditions to form the imidazoline ring.
Substitution Reactions: The imidazoline ring is then subjected to substitution reactions to introduce the 2,6-dichlorophenyl and prop-2-en-1-yl groups.
Chemical Reactions Analysis
Alinidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the imidazoline ring or the substituent groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
It has been shown to reduce heart rate in patients with angina pectoris and myocardial infarction . Unlike beta-blockers, Alinidine does not interact with adrenergic receptors, making it a unique agent for heart rate control . Additionally, this compound has been investigated for its effects on calcium and potassium channels, which contribute to its ability to elongate repolarization after an action potential .
Comparison with Similar Compounds
Alinidine is similar to other negative chronotropic agents, such as Clonidine and Tizanidine. this compound is unique in its specific inhibition of the pacemaker current without interacting with adrenergic receptors . This makes it distinct from Clonidine, which is an alpha-2 adrenergic agonist, and Tizanidine, which is used primarily as a muscle relaxant .
Similar Compounds
Clonidine: An alpha-2 adrenergic agonist used to treat hypertension and other conditions.
Tizanidine: A muscle relaxant used to treat spasticity.
Guanfacine: Another alpha-2 adrenergic agonist used to treat hypertension and attention deficit hyperactivity disorder.
This compound’s unique mechanism of action and its specific effects on heart rate make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYVEUAQHPPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022571 | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33178-86-8 | |
| Record name | Alinidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alinidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALINIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


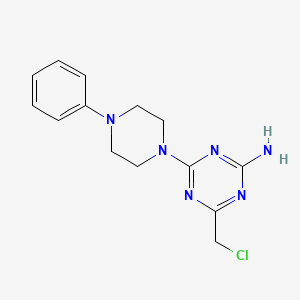
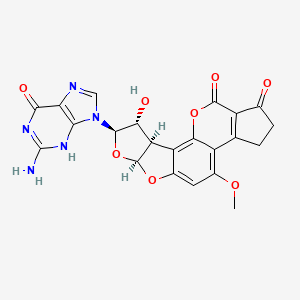
![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)

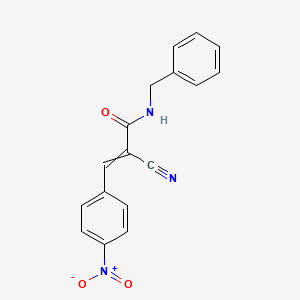

![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)
